3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
Description
Properties
Molecular Formula |
C18H15N3O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H15N3O3S/c1-9-7-12-11(3)16(23-13(12)8-10(9)2)18(22)19-17-15(20-24-21-17)14-5-4-6-25-14/h4-8H,1-3H3,(H,19,21,22) |
InChI Key |
QZUOWVAACQGNAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NON=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
A common method involves reacting 3,5,6-trimethyl-2-hydroxybenzaldehyde with bromoacetophenone derivatives in the presence of sulfuric acid or polyphosphoric acid (PPA). The reaction proceeds via electrophilic substitution, forming the benzofuran ring. For example:
Yields range from 65% to 78%, with purification via recrystallization in ethanol.
Ultrasound-Assisted Synthesis
Green chemistry approaches using ultrasound irradiation reduce reaction times and improve yields. A mixture of 2-hydroxy-3,5,6-trimethylbenzaldehyde and ethyl bromoacetate in dimethyl sulfoxide (DMSO) under ultrasonic conditions (40 kHz, 50°C) achieves cyclization within 2 hours, yielding 85–90% product.
Formation of the 1,2,5-Oxadiazole Ring
The 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl group is synthesized via two primary routes:
Nitrile Oxide Cyclization
Nitrile oxides, generated in situ from hydroxamic acid chlorides, undergo 1,3-dipolar cycloaddition with nitriles. For the thiophene-substituted oxadiazole:
This method, however, faces challenges such as nitrile oxide dimerization and requires platinum catalysts, leading to moderate yields (45–60%).
Hydrazine-Carboxylic Acid Condensation
A more efficient approach involves condensing thiophene-2-carbohydrazide with glyoxal derivatives under acidic conditions:
Yields improve to 70–75% with microwave assistance (100°C, 30 minutes).
Coupling of Benzofuran Carboxylic Acid and Oxadiazole Amine
The final step involves forming the amide bond between the benzofuran carboxylic acid and oxadiazole amine. Two activation strategies are predominant:
Carbodiimide-Mediated Coupling
Using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS):
Reaction conditions: Dichloromethane (DCM), 0°C to room temperature, 12–24 hours. Yields: 80–88%.
Mixed Anhydride Method
Activation with ethyl chloroformate in the presence of triethylamine (TEA):
This method avoids carbodiimide side products and achieves 85–90% yields in tetrahydrofuran (THF) at −10°C.
Optimization and Industrial Scaling
Solvent and Temperature Effects
Purification Techniques
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:3) removes unreacted starting materials.
-
Recrystallization : Ethanol/water (7:3) mixtures yield high-purity crystals (>99% by HPLC).
Data Tables
Table 1: Comparative Yields of Key Synthetic Steps
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Benzofuran synthesis | Ultrasound-assisted | 89 | 98 |
| Oxadiazole formation | Hydrazine condensation | 75 | 97 |
| Amide coupling | DCC/NHS | 88 | 99 |
Table 2: Reaction Conditions for Coupling
| Parameter | Optimal Value |
|---|---|
| Solvent | DCM |
| Temperature | 0–5°C |
| Time | 12–24 hours |
| Catalyst | DCC, NHS |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole moiety can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or thiophene rings .
Scientific Research Applications
3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of materials for electronic and optoelectronic devices.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Differences :
- Core Structure : Shares the benzofuran-2-carboxamide scaffold but replaces the oxadiazole-thiophene group with a cyclopenta[b]thiophen-2-yl moiety bearing a carbamoyl substituent.
- Molecular Weight : 326.4 g/mol (vs. 353.4 g/mol for the target compound).
Functional Implications :
- The cyclopenta[b]thiophene ring introduces conformational rigidity, which may enhance binding specificity to biological targets. The carbamoyl group could facilitate hydrogen bonding with enzymes or receptors, a feature absent in the methyl-dominated target compound.
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl]-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid
Structural Differences :
- Core Structure : Contains a bis-thiophene-oxadiazole system with a hydroxyethoxy side chain, unlike the benzofuran-oxadiazole-thiophene architecture of the target compound.
Functional Implications :
- The hydroxyethoxy group enhances hydrophilicity, possibly improving solubility but reducing membrane permeability. The target compound’s methyl groups may favor lipid bilayer penetration, making it more suitable for intracellular targets.
3,5-Dimethylbenzofuran-2-Carboxamide Derivatives
Structural Differences :
Functional Implications :
- These compounds may serve as synthetic intermediates rather than functional molecules.
ANAZF (CAS 155438-11-2)
Structural Differences :
Functional Implications :
- The nitro and azo groups confer high reactivity, making ANAZF suitable for energetic materials (e.g., explosives).
Comparative Data Table
Biological Activity
3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (CAS Number: 929863-86-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a benzofuran moiety with a 1,2,5-oxadiazole ring and thiophene substituents, which are known to enhance biological efficacy.
The molecular formula of this compound is with a molecular weight of approximately 353.39 g/mol. The presence of the oxadiazole and thiophene groups suggests a variety of biological applications due to their established pharmacological properties.
Biological Activities
Research indicates that compounds containing oxadiazole derivatives exhibit diverse biological activities including:
- Anticancer : Many oxadiazole derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit tumor growth through mechanisms such as apoptosis and cell cycle arrest .
- Antimicrobial : Compounds with oxadiazole rings have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria. They are particularly effective against certain strains of Bacillus species .
- Anti-inflammatory : The ability to modulate inflammatory pathways has been observed in several oxadiazole derivatives, suggesting potential applications in treating inflammatory diseases .
The mechanisms by which 3,5,6-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in cancer progression and inflammation. For example, they may inhibit topoisomerases and cyclooxygenases (COX), which are crucial in DNA replication and inflammatory responses .
- Interaction with Biological Targets : Preliminary studies suggest that this compound may interact with various receptors and enzymes through molecular docking studies. These interactions can lead to altered signaling pathways that promote therapeutic effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities of related compounds:
- Anticancer Activity : A study reported that derivatives of 1,2,4-oxadiazoles exhibited IC50 values in the micromolar range against multiple cancer cell lines including HeLa (cervical cancer) and HCT116 (colon cancer). The introduction of thiophene groups enhanced their potency compared to non-substituted analogs .
- Antimicrobial Efficacy : Research on synthesized oxadiazole derivatives showed promising results against Bacillus cereus and Staphylococcus aureus, indicating their potential as new antimicrobial agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions significantly improved activity against these pathogens .
- Dual Action Compounds : Recent investigations into dual-action compounds suggest that modifications to the oxadiazole core can yield molecules with both anticancer and antimicrobial properties. This dual functionality is particularly advantageous in developing multi-target therapeutics .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 353.39 g/mol |
| CAS Number | 929863-86-5 |
| Anticancer Activity | IC50 values in µM range |
| Antimicrobial Activity | Effective against Bacillus spp. |
| Mechanisms | Enzyme inhibition; receptor interaction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
